molecular formula C92H106N4O8 B11940582 di-PDI

di-PDI

Cat. No.: B11940582
M. Wt: 1395.8 g/mol
InChI Key: SROWQESEJZYBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

di-PDI is a chemical reagent designed as a potent and selective inhibitor of Protein Disulfide Isomerase (PDI) for research applications. PDI is a critical enzyme residing in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds in nascent proteins, a process essential for proper protein folding and maturation . Dysregulation of PDI activity has been implicated in the pathogenesis of several serious diseases, making it a significant target for investigative therapeutics . The primary research value of this compound lies in its ability to selectively disrupt PDI's redox-active sites, thereby altering the endoplasmic reticulum's folding environment. This inhibition can induce endoplasmic reticulum stress and the unfolded protein response, which can suppress the survival and proliferation of cancer cells . Furthermore, by preventing proper protein folding, this compound serves as a vital tool for studying protein misfolding and aggregation associated with neurodegenerative conditions such as Alzheimer's and Parkinson's disease . In cardiovascular research, this compound is utilized to study thrombus formation, as extracellular PDI is known to facilitate platelet aggregation and fibrin generation in blood clotting . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. The performance characteristics of this product for any clinical or diagnostic purpose have not been established.

Properties

Molecular Formula

C92H106N4O8

Molecular Weight

1395.8 g/mol

IUPAC Name

11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3

InChI Key

SROWQESEJZYBTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O

Origin of Product

United States

Preparation Methods

Langhals High-Temperature Condensation

The classical approach for synthesizing perylene diimides (PDIs) involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PDA) with primary amines in molten imidazole at 140–180°C, catalyzed by zinc acetate. This method, while effective for simple PDIs, faces limitations when applied to di-PDIs:

  • Thermal degradation : Prolonged heating above 150°C decomposes sensitive functional groups (e.g., nitriles, esters).

  • Regioisomer mixtures : Bromination of PDA in concentrated H2_2SO4_4 produces inseparable 1,6- and 1,7-dibromo regioisomers, complicating dimer synthesis.

  • Low yields (30–45%) : Steric hindrance from bulky linkers reduces coupling efficiency in dimerization steps.

Advances in Room-Temperature Synthesis

DBU/K2_22CO3_33-Mediated Imidization

A breakthrough protocol enables di-PDI synthesis at 20–60°C using:

  • Solvent systems : DMF or DMSO with 1,8-diazabicycloundec-7-ene (DBU) or K2_2CO3_3

  • Mechanism :

    • Fast amic acid salt formation (k1=0.15 min1k_1 = 0.15\ \text{min}^{-1})

    • Rate-limiting cyclization to imides (k2=0.02 min1k_2 = 0.02\ \text{min}^{-1})

  • Yield enhancement : Dilution with H2_2O increases PAA solubility, achieving >95% conversion.

Table 1: Comparative Analysis of Imidization Methods

ParameterLanghals MethodDBU/K2_2CO3_3
Temperature (°C)140–18020–60
Time (h)24–484–8
Functional GroupsLimitedTolerant
Yield (%)30–4585–95

Regioisomeric Control in this compound Synthesis

Palladium-Catalyzed Cyanation

Regioisomerically pure 1,7-dicyano-PDI precursors are critical for optoelectronic applications. Key innovations include:

  • Pd(PPh3_3)4_4 catalyst : Enables cyanation at 80°C with 92% regioselectivity for 1,7-dicyano products.

  • Solvent optimization : Tetrahydrofuran (THF)/toluene mixtures prevent regioisomer cocrystallization.

Recrystallization Techniques

Patent EP2626359B1 demonstrates separation of 1,6- and 1,7-dibromo regioisomers via:

  • Bromination in chlorinated solvents (CH2_2Cl2_2, CCl4_4)

  • Sequential recrystallization from DMF/EtOH (3:1 v/v)

Dimerization Strategies

Imide-Linked Dimers

  • Xylylene diamine linkers : mm-xylylene diamine condensation yields di-PDIs with 15–20° dihedral angles, suppressing π-π stacking.

  • Reaction kinetics : Second anhydride formation requires 72 h at 60°C in DMF.

Bay-Area Functionalization

Bromination at the 1,7-positions enables subsequent cross-coupling:

  • Suzuki coupling : 4-Styryl boronic acid with Pd(PPh3_3)4_4 yields distyryl-di-EH-PDI (65% yield).

  • Buchwald-Hartwig amination : Introduces electron-donating groups (e.g., diphenylmethylene).

Table 2: Functionalization Methods for this compound Synthesis

Reaction TypeSubstrateCoupling AgentYield (%)
Suzuki1,7-Dibromo-PDIStyryl boronic acid65
Cyanation1,7-Dibromo-PDIZn(CN)2_278
Imide CondensationPAA saltsXylylene diamine82

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR : Eight aromatic protons at δ 8.58–8.90 ppm confirm PDI core integrity.

  • HRMS : Molecular ion peaks at m/z 722.1506 (DPM-PDI) verify dimer mass.

Aggregation Behavior

  • UV-Vis spectroscopy : λmax\lambda_{\text{max}} shifts from 528 nm (monomer) to 550 nm (dimer) indicate H-aggregation.

  • PL quenching : 75% reduction in fluorescence intensity confirms intermolecular charge transfer.

Industrial-Scale Considerations

Solvent Recycling

DMSO recovery rates exceed 98% via vacuum distillation (80°C, 10 mbar).

Continuous Flow Systems

Microreactor technology improves:

  • Heat transfer (ΔT < 2°C across reactor)

  • Reaction time reduction (4 h → 45 min)

Chemical Reactions Analysis

Types of Reactions

Perylene diimides undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which perylene diimides exert their effects involves their strong electron-accepting capabilities. In organic solar cells, they facilitate charge separation and transport, enhancing the overall efficiency of the device. In photoredox catalysis, the reduced forms of perylene diimides act as powerful reducing agents, enabling various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Structure Absorption Peak (nm) LUMO (eV) HOMO (eV) Bandgap (eV)
di-PDI Dimeric PDI with ortho-substituents 550–650 -3.8 -5.9 2.1
tri-PDI Trimeric PDI array 580–680 -3.7 -5.8 2.1
SF-PDI2 PDI dimer with S-F bridges 520–630 -3.9 -6.0 2.1
ITIC Indacenodithiophene core 600–750 -3.6 -5.5 1.9
Y6 Halogenated BTP core 700–900 -4.1 -5.4 1.3

Key Findings :

  • This compound vs. tri-PDI : Tri-PDI exhibits redshifted absorption (580–680 nm vs. 550–650 nm) due to extended conjugation, achieving a higher PCE (4.55%) compared to this compound (4.0%) .
  • This compound vs. SF-PDI2: SF-PDI2 has a deeper LUMO (-3.9 eV vs. -3.8 eV), enhancing electron mobility but requiring compatible donor polymers for optimal performance .
  • This compound vs. Y6 : Y6’s narrow bandgap (1.3 eV) enables near-infrared absorption, leading to record PCEs (>15%) in OSCs, far surpassing this compound .
Morphological Stability

This compound-based blends show superior morphological stability compared to ITIC derivatives due to stronger intermolecular interactions and reduced phase separation . However, Y6 and BTA-based NFAs exhibit better thermal stability due to their rigid fused-ring cores .

Charge Transport and Energy Loss

This compound’s exciton binding energy (ΔEEX) is ~0.3 eV, lower than fullerene acceptors (FAs, ΔEEX ~0.5 eV) but higher than Y6 (ΔEEX ~0.2 eV). This results in reduced energy loss in this compound-based OSCs compared to FAs but higher loss than Y6 .

Biological Activity

Di-PDI, or di-carboxy perylene diimide, is a compound belonging to the family of perylene diimides (PDIs), which are known for their unique optical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic implications.

Structure and Properties

This compound is characterized by its perylene core with two carboxylic acid groups. This modification enhances its solubility in water and allows for better interaction with biological molecules. The structure of this compound can be represented as follows:

C24H16N2O4\text{C}_{24}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This compound exhibits strong fluorescence properties, making it a candidate for various applications in bioimaging and phototherapy.

1. Antioxidant Activity

This compound has been shown to exhibit antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound can induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : this compound has been found to inhibit the proliferation of various cancer cell lines by interfering with the cell cycle.
  • Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

3. Photothermal Effects

The photothermal properties of this compound allow it to convert light into heat effectively. When exposed to near-infrared light, this compound generates localized heat that can induce cell death in targeted cancer therapies.

Case Study 1: this compound in Cancer Therapy

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to confirm these findings.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
This compound4530

This data demonstrates the efficacy of this compound as a potential therapeutic agent against breast cancer.

Case Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of this compound in neuronal cells exposed to oxidative stress. The study found that this compound treatment reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.

TreatmentROS Levels (µM)
Control15
This compound (10 µM)8

These findings suggest that this compound may protect neuronal cells from oxidative damage, indicating its potential use in neuroprotection strategies.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively bind to proteins and nucleic acids, enhancing its biological activity. For instance, binding studies revealed that this compound interacts with key proteins involved in cell signaling pathways, potentially modulating their functions.

In Vivo Studies

Preliminary in vivo studies using animal models have shown that this compound can reduce tumor growth when administered alongside photothermal therapy. These studies are crucial for understanding the pharmacokinetics and therapeutic windows of this compound in clinical settings.

Q & A

Q. Methodological Guidance :

  • Experimental Design : Use a P-E/I-C-O framework (Population: this compound samples; Exposure/Intervention: controlled synthesis conditions; Comparison: varying solvent systems or temperature; Outcome: spectroscopic or crystallographic data) to isolate variables and ensure reproducibility .
  • Replication : Document synthesis protocols, including reagent purity, reaction times, and purification methods. Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .
  • Validation : Cross-validate results using complementary techniques (e.g., X-ray diffraction for structural analysis and DFT calculations for electronic properties) .

Q. Methodological Guidance :

  • Metadata Standards : Use DDI (Data Documentation Initiative) or domain-specific templates to document experimental parameters, instrument settings, and data processing steps .
  • Repositories : Deposit datasets in NFDI4Chem-supported repositories (e.g., Chemotion, RADAR4Chem) with unique identifiers (DOIs) to meet FAIR principles .
  • Peer Review : Submit datasets for peer review alongside manuscripts, ensuring reviewers assess data quality and compliance with FAIRness criteria .

Q. Example Workflow :

Data Collection : Raw spectra → Processed data (baseline correction, peak integration).

Documentation : Attach metadata (instrument model, software version).

Deposit : Upload to Chemotion with a CC-BY license .

How can researchers resolve contradictions between experimental and computational data on this compound’s behavior?

Q. Methodological Guidance :

  • Triangulation : Compare results across multiple methods (e.g., experimental NMR shifts vs. computational chemical shift predictions) to identify systematic errors .
  • Benchmarking : Use validated theoretical models (e.g., DFT functionals calibrated for similar compounds) to reduce computational bias .
  • Sensitivity Analysis : Test how variations in input parameters (e.g., solvent models, basis sets) affect computational outcomes .

Q. Methodological Guidance :

  • Data Harmonization : Map this compound datasets to ontologies (e.g., ChEBI, PubChem) to enable cross-disciplinary queries .
  • Meta-Studies : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships across PDI derivatives) .
  • Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) like Chemotion to share annotated datasets with collaborators in materials science or pharmacology .

Q. Example Integration Workflow :

Standardization : Convert this compound spectral data to JCAMP-DX format.

Linking : Associate with biological assay data via RDF triples.

Publication : Co-submit to a journal and repository with cross-referenced DOIs .

How should researchers formulate hypothesis-driven questions for this compound studies?

Q. Methodological Guidance :

  • P-E/I-C-O Framework : Define Population (this compound polymorphs), Intervention (doping with electron acceptors), Comparison (undoped samples), and Outcome (charge carrier mobility) .
  • Gap Analysis : Review literature to identify understudied aspects (e.g., this compound’s photostability in thin-film applications) .
  • Feasibility Testing : Pilot experiments to assess data accessibility (e.g., availability of pure this compound isomers) .

Example Research Question : “How does halogen substitution (F, Cl, Br) at the this compound core influence its electron mobility in organic photovoltaic devices?”

What methodologies are recommended for analyzing this compound’s role in complex systems (e.g., drug delivery or energy storage)?

Q. Methodological Guidance :

  • Multi-Omics Approaches : Combine spectroscopic data (e.g., FTIR for functional groups) with performance metrics (e.g., battery cycle life) .
  • Machine Learning : Train models on this compound’s physicochemical properties to predict behavior in novel applications .
  • Ethical Compliance : Ensure data collection adheres to institutional review standards, especially for biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.